molecular formula C13H12ClN3O2S B2815322 5-chloro-N-(2-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide CAS No. 898648-35-6

5-chloro-N-(2-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide

Cat. No. B2815322
CAS RN: 898648-35-6
M. Wt: 309.77
InChI Key: CWXABHLQVJPSII-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-(2-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide” is a complex organic molecule. It contains several functional groups including a chloro group, a methoxy group, a methylsulfanyl group, and a carboxamide group attached to a pyrimidine ring. These functional groups could potentially give the compound various chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyrimidine ring, a carboxamide group, and various other substituents would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. The presence of reactive functional groups such as the carboxamide and the chloro group could potentially make it a participant in various types of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a carboxamide group could potentially make it polar and capable of forming hydrogen bonds .

Scientific Research Applications

Facile Synthesis and Kinase Inhibition

A study detailed the facile and regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, highlighting their potential as kinase inhibitors. This research demonstrates the versatility of pyrimidine derivatives in drug discovery, particularly for anticancer agents, through innovative synthetic routes (Wada et al., 2012).

Heterocyclic Compound Synthesis

Another study focused on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing their anti-inflammatory and analgesic properties. This work underscores the chemical diversity and therapeutic potential of pyrimidine analogs in developing new treatments (Abu‐Hashem et al., 2020).

Antimycobacterial Activity

Research on 5-chloro-N-phenylpyrazine-2-carboxamides revealed significant in vitro activity against Mycobacterium tuberculosis, indicating the role of chloro and methylsulfanyl groups in antimicrobial activity. These findings highlight the importance of structural modifications in enhancing the efficacy of pyrimidine derivatives against bacterial infections (Zítko et al., 2013).

CB1 Receptor Modulation

A study on the optimization of indole-2-carboxamides for allosteric modulation of the cannabinoid type 1 receptor (CB1) identified structural requirements essential for improving allosteric parameters. This research provides insights into the design of allosteric modulators for therapeutic applications, emphasizing the role of specific functional groups (Khurana et al., 2014).

Synthesis of Radioligands for PET Imaging

The synthesis of MK-1064, a PET radioligand for imaging of orexin-2 receptor, demonstrates the application of pyrimidine derivatives in the development of diagnostic tools for neurological disorders. This work highlights the potential of such compounds in advancing medical imaging technologies (Gao et al., 2016).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the biological activities exhibited by similar compounds, it could be of interest in medicinal chemistry .

properties

IUPAC Name

5-chloro-N-(2-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2S/c1-19-10-6-4-3-5-9(10)16-12(18)11-8(14)7-15-13(17-11)20-2/h3-7H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXABHLQVJPSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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